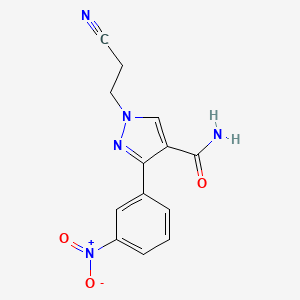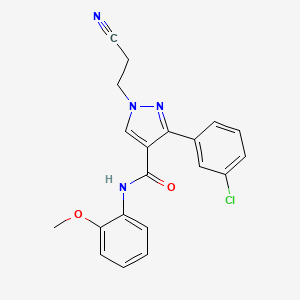
N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide, also known as ISO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ISO is a member of the phthalazine family of compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide is not fully understood, but it is believed to involve the inhibition of cell growth and induction of apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of inflammatory diseases. Furthermore, this compound has been found to modulate the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and reactive oxygen species. Furthermore, this compound has been found to modulate the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective properties. This compound has also been found to have antioxidant properties, which may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has several advantages for lab experiments, including its high purity and stability, making it suitable for further research and development. However, there are also some limitations to the use of this compound in lab experiments, including its limited solubility in water, which may affect its bioavailability. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide. One potential direction is the investigation of the synergistic effects of this compound with other anticancer agents, which may enhance its anticancer activity. Another potential direction is the investigation of the potential use of this compound in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Furthermore, the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research. Overall, the potential therapeutic applications of this compound make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide involves a series of chemical reactions starting from the reaction between 2-nitrobenzaldehyde and ethyl acetoacetate, followed by the reduction of the nitro group to an amino group, and the subsequent reaction with isoxazole-5-carbaldehyde. The final product is obtained through the reaction of the resulting phthalazine intermediate with acetic anhydride and acetic acid. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been found to exhibit anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-18(21-12-15-10-11-27-23-15)13-24-20(26)17-9-5-4-8-16(17)19(22-24)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFSEZFKVHLCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(1-methylethylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5018934.png)
![4-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5018935.png)
![2-{3-[3-(3-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5018938.png)
![2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5018945.png)
![2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5018948.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B5018961.png)
![4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5018977.png)
![N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B5018983.png)


![N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B5019018.png)
![N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5019025.png)